molecular formula C50H54Cl4N12O9S2 B12730431 8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate CAS No. 88701-83-1

8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate

Cat. No.: B12730431
CAS No.: 88701-83-1
M. Wt: 1173.0 g/mol
InChI Key: XRSXEUZFHSOLKT-UHFFFAOYSA-N
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Description

8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate is a complex organic compound that belongs to the class of triazolobenzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the Benzodiazepine Moiety: The benzodiazepine ring is introduced through a series of condensation reactions, often involving amines and aldehydes or ketones.

    Chlorination: The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, typically using piperazine derivatives and alkyl halides.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanylethyl group.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.

Scientific Research Applications

8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and hypnotic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic properties.

    Alprazolam: A triazolobenzodiazepine with similar pharmacological effects.

    Lorazepam: A benzodiazepine used for its sedative and anxiolytic effects.

Uniqueness

8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methylsulfanylethyl group and the triazole ring differentiates it from other benzodiazepines, potentially leading to different receptor binding affinities and pharmacokinetic profiles.

Properties

CAS No.

88701-83-1

Molecular Formula

C50H54Cl4N12O9S2

Molecular Weight

1173.0 g/mol

IUPAC Name

8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate

InChI

InChI=1S/2C23H24Cl2N6S.2C2H2O4.H2O/c2*1-32-13-12-29-8-10-30(11-9-29)23-28-27-21-15-26-22(17-4-2-3-5-19(17)25)18-14-16(24)6-7-20(18)31(21)23;2*3-1(4)2(5)6;/h2*2-7,14H,8-13,15H2,1H3;2*(H,3,4)(H,5,6);1H2

InChI Key

XRSXEUZFHSOLKT-UHFFFAOYSA-N

Canonical SMILES

CSCCN1CCN(CC1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl.CSCCN1CCN(CC1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O

Origin of Product

United States

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